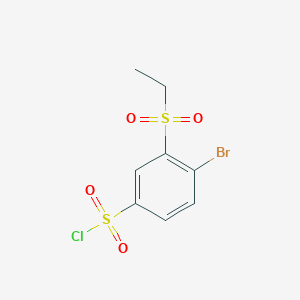

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C8H8BrClO4S2 |

|---|---|

Molecular Weight |

347.6 g/mol |

IUPAC Name |

4-bromo-3-ethylsulfonylbenzenesulfonyl chloride |

InChI |

InChI=1S/C8H8BrClO4S2/c1-2-15(11,12)8-5-6(16(10,13)14)3-4-7(8)9/h3-5H,2H2,1H3 |

InChI Key |

VXPRKASHJDDIBO-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The synthesis generally begins with a benzene ring bearing a bromine substituent at the para position relative to the sulfonyl group, such as 4-bromobenzenesulfonic acid derivatives or 4-bromoaniline precursors, which are then converted to sulfonyl chlorides.

Sulfonation Process

- Reagents: Chlorosulfonic acid or sulfur trioxide complexes are typical sulfonating agents.

- Procedure: The benzene derivative is heated with chlorosulfonic acid under controlled temperature (around 50-80°C). This process introduces the sulfonyl group at the desired position, yielding sulfonyl chlorides after subsequent workup.

- Data Evidence: A patent describes sulfonation of 2-bromoaniline, followed by diazotization and chlorination to produce substituted sulfonyl chlorides with yields around 79-84% (see).

Diazotization and Chlorination Pathway

- Diazotization: 2-bromoaniline is diazotized using sodium nitrite in hydrochloric acid at temperatures below 0°C, forming diazonium salts.

- Chlorination: The diazonium salt reacts with thionyl chloride or chlorinating agents, replacing the diazonium group with chlorine, producing the sulfonyl chloride derivative.

- Reaction Conditions: The process involves maintaining low temperatures (around -5°C) to control reaction kinetics and prevent side reactions.

- Yield Data: The process yields approximately 79.4% of 2-bromobenzenesulfonyl chloride, with high purity confirmed via NMR and HPLC analysis.

Alternative Routes for Different Substituted Benzene Sulfonyl Chlorides

- For 4-bromomethylbenzenesulfonyl chloride , a similar diazotization approach is used, starting from 4-bromomethylaniline, with yields around 75.9% ().

- The process involves diazotization, followed by chlorination with thionyl chloride, and purification via recrystallization.

Reaction Conditions and Reagents Summary

Alternative Synthetic Strategies

Direct Sulfonation of Precursors

- Chlorosulfonic acid can be directly reacted with substituted benzene derivatives under controlled temperature to yield sulfonyl chlorides.

- Reaction parameters: Typically, the process involves gradual addition of chlorosulfonic acid to cooled aromatic compounds, followed by workup and purification.

Use of Aromatic Amines as Precursors

Advantages and Limitations

Data Tables Summarizing Key Parameters

Research Perspectives and Optimization

- Reaction Efficiency: Optimization of temperature and reagent addition rates can improve yields and purity.

- Environmental Considerations: Use of greener chlorinating agents or catalytic processes is under investigation.

- Scale-Up Potential: The diazotization-chlorination route is scalable with proper temperature control and safety measures due to the use of hazardous reagents like chlorosulfonic acid and thionyl chloride.

Chemical Reactions Analysis

Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the sulfonyl chloride group.

Reduction Reactions: Reduction of the sulfonyl chloride to the corresponding sulfonamide or sulfone.

Oxidation Reactions: Oxidation of the bromine atom to form other functional groups.

Nucleophilic Substitution: Amines, thiols, or other nucleophiles in the presence of a base (e.g., pyridine).

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

- Nucleophilic substitution: Formation of sulfonamides or sulfones.

- Reduction: Formation of the corresponding sulfonamide.

- Oxidation: Formation of other functional groups.

Scientific Research Applications

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is a chemical compound with potential applications in scientific research, particularly in organic synthesis and medicinal chemistry. It consists of a benzene ring with sulfonyl chloride and bromo substituents. The presence of these functional groups allows for versatile chemical reactivity, making it a useful building block for synthesizing more complex molecules.

General Information

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride has the molecular formula . The key feature of this compound is the presence of multiple reactive groups that can be utilized in various chemical reactions.

Scientific Research Applications

Due to its sulfonyl chloride moiety, 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride can serve as a reagent in introducing sulfonyl groups into organic molecules, modifying their chemical and physical properties.

Reagent in Organic Synthesis

- Introducing Sulfonyl Groups Sulfonyl chlorides are versatile reagents for introducing a sulfonyl group into organic molecules. This modification can alter the physical and chemical properties of the molecules, making them useful for creating new compounds with specific functionalities.

- Material Science Applications Sulfonyl groups can influence properties relevant to material science, such as thermal stability and electrical conductivity. Therefore, 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride could be a component in synthesizing novel materials with desired properties.

- Drug Synthesis Sulfonyl groups are present in many bioactive molecules, suggesting that 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride could be a valuable reagent in synthesizing potential new drugs or drug candidates.

Exemplary reactions

The reactivity of 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is primarily attributed to the sulfonyl chloride moiety. Key reactions include:

- Sulfonylation Reacting with alcohols or amines to form sulfonates or sulfonamides.

- Hydrolysis Reacting with water to form sulfonic acids.

- Reduction Reducing the sulfonyl chloride to sulfinic acids or thiols.

These reactions demonstrate the compound's utility in synthesizing diverse chemical entities.

Mechanism of Action

The exact mechanism of action depends on the specific application. It may involve:

Covalent Modification: Reacting with biological molecules (e.g., proteins) via nucleophilic attack.

Enzyme Inhibition: Interfering with enzyme activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and substituent effects of 4-bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride with analogous sulfonyl chlorides:

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The ethanesulfonyl group in the target compound enhances electrophilicity compared to methyl (in ) or methoxy (in ) substituents, which exhibit weaker electron-withdrawing or donating effects, respectively .

Physical and Spectroscopic Properties

Biological Activity

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits a unique structural framework that allows it to interact with various biological targets, influencing cellular processes such as proliferation, apoptosis, and gene expression. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride can be represented as follows:

This compound features a bromine atom at the para position relative to the sulfonyl chloride group, which is crucial for its biological activity. The presence of the sulfonyl groups enhances its solubility and reactivity, allowing it to form stable interactions with target proteins.

Anticancer Properties

Recent studies have highlighted the potential of sulfonamide derivatives, including 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride, as anticancer agents. For instance, compounds in this category have shown significant inhibitory effects on the proliferation of cancer cell lines such as MV4-11. The IC50 values for these compounds often fall below 1 μM, indicating potent activity against tumor cells .

Table 1: Anticancer Activity of Sulfonamide Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride | MV4-11 | < 1 | Inhibition of BRD4 binding and oncogene expression |

| Compound A | A431 | 0.78 | Induction of apoptosis via c-Myc downregulation |

| Compound B | HT29 | 0.87 | Cell cycle arrest at G0/G1 phase |

The mechanism by which 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride exerts its anticancer effects involves the inhibition of bromodomain-containing protein 4 (BRD4). BRD4 plays a critical role in regulating gene transcription related to cell proliferation and survival. By displacing BRD4 from chromatin, this compound can downregulate key oncogenes such as c-Myc and CDK6, leading to reduced cell viability and increased apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies on sulfonamide derivatives reveal that modifications at specific positions on the aromatic ring significantly influence biological activity. For example:

- Bromination at the para-position maintains potency while allowing for further substitutions.

- Alkyl chain variations in the sulfonamide group can enhance solubility and bioavailability.

Table 2: Summary of SAR Findings

| Modification Type | Position | Effect on Activity |

|---|---|---|

| Bromination | Para | Maintains potency |

| Alkyl Chain Length | Ethanesulfonyl | Enhances solubility and activity |

| Substituent Type | Meta/Ortho | Significant loss in activity observed |

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical settings:

- Case Study A : In a study involving acute myeloid leukemia (AML) models, treatment with 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride resulted in a significant reduction in tumor size and improved survival rates compared to controls .

- Case Study B : Another investigation focused on solid tumors demonstrated that this compound could effectively induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.